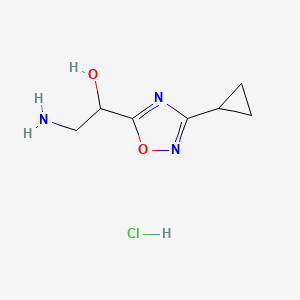
2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride” is a compound with the CAS Number: 2490406-04-5 . It has a molecular weight of 205.64 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been achieved through various methods . One such method involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method reported involves the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through condensation between nitriles, hydroxylamine, and other compounds .Molecular Structure Analysis
The compound’s InChI Code is 1S/C7H11N3O2.ClH/c8-3-5(11)7-9-6(10-12-7)4-1-2-4;/h4-5,11H,1-3,8H2;1H . This indicates that the compound consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The compound, being a derivative of 1,2,4-oxadiazole, may exhibit a range of properties due to the variation in the electronic environment caused by the positions of the substituents in the oxadiazole ring . These properties allow the compound to be utilized in various applications, including as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 205.64 .Scientific Research Applications
Chemical Stability and Reactivity
- 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride exhibits chemical reactivity in Boulton–Katritzky rearrangement, producing spiropyrazoline compounds rather than planar structures when exposed to water and HCl (Kayukova et al., 2018).
Synthesis and Characterization
- A study focused on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives with potential industrial applications, using similar structural components (Shafi et al., 2021).
- Another research developed an efficient one-pot method to access 2-amino-1,3,4-oxadiazoles, highlighting the high yields and purity obtained through simple crystallization in ethanol (Xie et al., 2011).
Potential Therapeutic Applications
- Research into the synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives on cyclic imides showed potential antioxidant effects (Al-Haidari & Al-Tamimi, 2021).
- A study discovered 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents, identifying a novel molecule with activity in certain cancer cell lines (Zhang et al., 2005).
Synthetic Method Development
- A new method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed, providing insights into effective synthetic processes for related compounds (Tkachuk et al., 2020).
- The synthesis and evaluation of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides for anticancer properties were studied, revealing specific activities against various cancer types (Ostapiuk et al., 2015).
Anti-Diabetic Potential
- A study synthesized bi-heterocyclic compounds as potential anti-diabetic agents, emphasizing their enzyme inhibition and cytotoxic behaviors (Abbasi et al., 2020).
Anthelmintic Activity
- New oxadiazole derivatives were synthesized and evaluated for anthelmintic activity, highlighting their potential in this area (Patel et al., 2010).
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in infectious diseases .
Mode of Action
1,2,4-oxadiazoles have been reported to have anti-infective properties, suggesting they may interact with their targets to inhibit the growth or replication of infectious agents
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival or replication of infectious agents .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth or replication of infectious agents, leading to their eventual elimination .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c8-3-5(11)7-9-6(10-12-7)4-1-2-4;/h4-5,11H,1-3,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGIMFLMJKUMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)



![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)
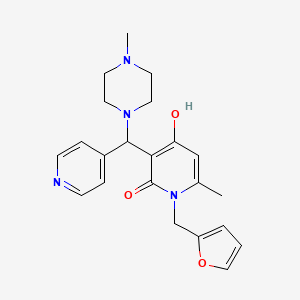
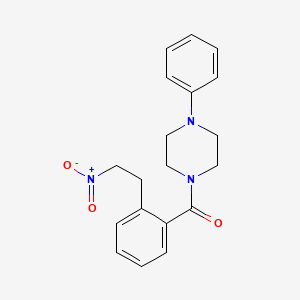
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
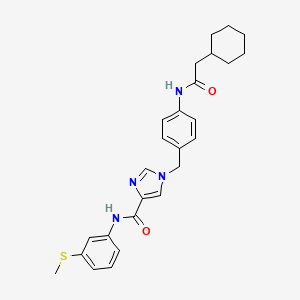
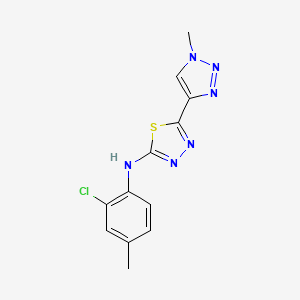
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)
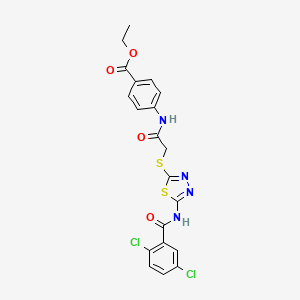
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)